molecular formula C38H29N2OP B8262820 (R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine

(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine

Cat. No.: B8262820
M. Wt: 560.6 g/mol
InChI Key: CRRMWTXRDGJNLJ-HHHXNRCGSA-N
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Description

(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes a phthalazine ring, a naphthyl group, and a diphenylphosphine moiety. These structural elements contribute to its reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: The initial step involves the synthesis of the phthalazine ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylethoxy Group: The next step involves the introduction of the (1R)-1-phenylethoxy group to the phthalazine ring. This can be achieved through nucleophilic substitution reactions using suitable reagents and catalysts.

    Formation of the Naphthyl Group: The naphthyl group is then introduced through a Friedel-Crafts alkylation reaction, which requires a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Diphenylphosphine Moiety: The final step involves the attachment of the diphenylphosphine group to the naphthyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules can modulate their activity, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine: can be compared with other similar compounds, such as:

    Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis. While triphenylphosphine is simpler in structure, it lacks the additional functional groups present in the target compound.

    Diphenylphosphine: Another related compound with similar reactivity but fewer functional groups.

    Phthalazine Derivatives: Compounds containing the phthalazine ring, which exhibit similar chemical properties but differ in their substituents and overall structure.

The uniqueness of This compound

Properties

IUPAC Name

diphenyl-[1-[4-[(1R)-1-phenylethoxy]phthalazin-1-yl]naphthalen-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRMWTXRDGJNLJ-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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